molecular formula C25H21FN6O B2442546 N4-(4-fluorophenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-93-9

N4-(4-fluorophenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2442546
CAS No.: 955338-93-9
M. Wt: 440.482
InChI Key: BVOFIRWKOXDCMZ-UHFFFAOYSA-N
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Description

{4-[(4-Fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}[(2-methoxyphenyl)methyl]amine is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[5,4-d]pyrimidine core substituted with fluorophenyl and methoxyphenyl groups. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}[(2-methoxyphenyl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[5,4-d]pyrimidine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include anhydrous solvents, strong bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}[(2-methoxyphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions, such as:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

{4-[(4-Fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}[(2-methoxyphenyl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and inflammatory disorders.

    Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of {4-[(4-Fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}[(2-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.

    Cresol: A group of aromatic organic compounds with hydroxyl and methyl groups.

Uniqueness

The uniqueness of {4-[(4-Fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}[(2-methoxyphenyl)methyl]amine lies in its specific substitution pattern and the presence of both fluorophenyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-N-(4-fluorophenyl)-6-N-[(2-methoxyphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN6O/c1-33-22-10-6-5-7-17(22)15-27-25-30-23(29-19-13-11-18(26)12-14-19)21-16-28-32(24(21)31-25)20-8-3-2-4-9-20/h2-14,16H,15H2,1H3,(H2,27,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOFIRWKOXDCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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